delta - 6S - Octalactone
Description
Historical Context and Significance of delta-Lactones in Academic Inquiry
Lactones are cyclic esters formed through the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org The term "lactone" was first proposed in 1844 by French chemist Théophile-Jules Pelouze for a derivative of lactic acid. wikipedia.org In 1880, German chemist Wilhelm Rudolph Fittig expanded this definition to encompass all such intramolecular carboxylic esters. wikipedia.org Among the various types of lactones, which are classified by the size of their ring structure, γ-lactones (five-membered rings) and δ-lactones (six-membered rings) are the most stable and common. wikipedia.orgnih.gov
Delta-lactones, characterized by their six-membered ring structure, are a significant class of compounds in chemical research. nih.govchemicalbull.com They are recognized as important flavor and aroma constituents in many natural products and are widely used in the food, fragrance, and cosmetics industries. chemicalbull.commdpi.comresearchgate.net Beyond their sensory properties, delta-lactones serve as versatile building blocks in organic synthesis, enabling the creation of more complex molecules. chemicalbull.com Researchers have also investigated their biological activities, with studies indicating that some delta-lactone derivatives may possess antibacterial, antifungal, and anticancer properties. nih.govchemicalbull.com Their prevalence in animal fats suggests a potential relationship with lipid metabolism. nih.gov More recently, the potential application of lactones as green solvents and precursors for biofuels has broadened their scientific interest. mdpi.com
The methods for producing lactones have evolved over time. Historically, chemical processes such as the direct oxidation of glucose were used to produce compounds like glucono-delta-lactone. usda.gov However, current research and industrial production are increasingly shifting towards biotechnological methods, such as microbial fermentation, which are considered more sustainable. mdpi.comusda.gov
Stereochemical Aspects of Octalactone Derivatives: Focus on the 6S-Enantiomer
Delta-octalactone (B1662039), systematically named 6-propyloxan-2-one, is a lactone with the chemical formula C₈H₁₄O₂. wikipedia.org Its structure consists of a six-membered lactone ring with a propyl side chain attached to the carbon at position 6. vulcanchem.com This carbon atom is a chiral center, meaning it is bonded to four different groups, which gives rise to the existence of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. gcms.cz
These non-superimposable mirror images are known as enantiomers and are designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. gcms.cz The focus of this section, delta-6S-Octalactone, refers to the specific enantiomer with the 'S' configuration at the 6th position. vulcanchem.com The stereochemistry of lactones is a critical aspect of their chemistry, as different enantiomers can exhibit distinct biological and sensory properties. nih.gov For instance, the interaction of chiral lactones with olfactory receptors is often stereospecific, leading to different perceived aromas for the (R) and (S) forms. nih.govresearchgate.net
In nature, the (R)-enantiomers of many aliphatic lactones tend to be the predominant form. leffingwell.com The study of specific enantiomers like the 6S form is therefore important for understanding structure-activity relationships and for the synthesis of compounds with desired characteristics. The analysis and separation of lactone enantiomers require specialized techniques. Chiral gas chromatography (GC) is a primary method used for this purpose, employing specialized capillary columns, such as those with derivatized beta-cyclodextrins, to achieve effective resolution of enantiomers like those of delta-octalactone. vulcanchem.comgcms.cz
Current Research Landscape and Emerging Themes for delta-6S-Octalactone
The current research landscape for delta-lactones, including delta-octalactone, is characterized by a significant trend towards sustainable and biotechnological production methods. mdpi.comresearchgate.net This marks a shift away from traditional chemical synthesis, which can generate undesirable byproducts and may not be favored by consumers, towards "natural" production routes. mdpi.com A major theme is the use of microorganisms to produce these compounds through either biotransformation of precursors or de novo biosynthesis from simple carbon sources. mdpi.com
Recent studies highlight the use of various microorganisms for delta-lactone production. For example, research has demonstrated the ability of certain lactic acid bacteria to produce delta-lactones from vegetable oils. nih.gov The yeast Yarrowia lipolytica has been extensively studied and engineered for the production of lactones from fatty acid substrates. core.ac.ukgoogle.com These biotechnological approaches are often focused on improving yield and efficiency, with investigations into the effects of process conditions, such as heat stress, on lactone formation. nih.gov
Another emerging theme is the exploration of new biological activities and applications for delta-lactones. Research into the antibacterial properties of novel δ-lactone derivatives suggests their potential as alternatives to conventional antibiotics, which is particularly relevant in the context of growing antimicrobial resistance. nih.gov Furthermore, scientists continue to discover new, structurally complex octalactone derivatives from natural sources like endophytic fungi, which could serve as leads for new pharmacophores. researchgate.net The total synthesis of these complex, bioactive natural lactones remains an active and challenging area of organic chemistry research. acs.org The biosynthesis of delta-octalactone via lipoxygenase pathways is also a subject of ongoing investigation for its applications in the pharmaceutical and agrochemical sectors. industryarc.com
Data Tables
Table 1: Chemical and Physical Properties of delta-Octalactone This table summarizes the key identifiers and physicochemical properties of delta-octalactone.
| Property | Value | Source(s) |
| IUPAC Name | 6-Propyloxan-2-one | wikipedia.org |
| Synonyms | Tetrahydro-6-propyl-2H-pyran-2-one | wikipedia.org |
| CAS Number | 698-76-0 | wikipedia.org |
| Molecular Formula | C₈H₁₄O₂ | wikipedia.org |
| Molar Mass | 142.198 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless to pale yellow liquid | wikipedia.org |
| Density | 1.002 g/cm³ | wikipedia.orgzhishangchem.com |
| Boiling Point | 238 °C (460 °F; 511 K) | wikipedia.orgzhishangchem.com |
| Odor Profile | Creamy, cocoa, coconut, peach | wikipedia.orgthegoodscentscompany.com |
Table 2: Selected Research on the Biotechnological Production of Delta-Lactones This table provides examples from research literature on the microbial production of delta-octalactone and related delta-lactones, highlighting the diversity of microorganisms and substrates being explored.
| Microorganism | Substrate | Product(s) | Key Finding | Source(s) |
| Lactococcus lactis subsp. lactis biovar diacetylactis | Grapeseed Oil | δ-Octadecalactone, other δ-lactones | Sublethal heat stress significantly improved the yield of δ-octadecalactone. | nih.gov |
| Yarrowia lipolytica | 3,11-dihydroxy-myristic acid | delta-Octalactone | The microorganism is capable of converting the hydroxy fatty acid into the target lactone. | google.comgoogleapis.com |
| Saccharomyces cerevisiae | 11-hydroxy palmitic acid and 3,11-dihydroxy myristic acid | delta-Decalactone and delta-Octalactone | The yeast can produce a mixture of delta-lactones from a mixture of hydroxy fatty acid precursors. | google.com |
Properties
CAS No. |
108943-46-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95% min. |
Synonyms |
Delta - 6S - Octalactone |
Origin of Product |
United States |
Natural Occurrence and Biogeochemical Pathways of Delta 6s Octalactone
Distribution in Botanical Systems
Delta-6S-Octalactone is a significant contributor to the aroma profile of numerous fruits and is also found in various plant tissues and their secretions. Its presence is a result of complex biosynthetic processes within the plant.
Identification in Fruits and Plant-Derived Materials
Delta-Octalactone (B1662039) has been identified as a volatile flavor component in a wide array of fruits, contributing to their characteristic sweet and fruity notes. Research has confirmed its presence in fruits such as pineapple, peach, apricot, and nectarine. mdpi.comnih.govcabidigitallibrary.org For instance, studies on cape gooseberry (Physalis peruviana L.) have not only identified delta-octalactone but also quantified its concentration, highlighting its role as a potent aroma compound in this fruit. researchgate.net The compound is also found in coconut oil, further underscoring its association with coconut-like fragrances. thegoodscentscompany.com
Beyond fruits, delta-octalactone has been reported in other plant-derived materials. For example, it is a known constituent of certain floral scents, where it likely plays a role in attracting pollinators. frontiersin.orgnih.gov Its presence in such a diverse range of botanical sources indicates a widespread, yet specific, biosynthetic capability among various plant species.
Table 1: Presence of delta-Octalactone in Various Fruits
| Fruit | Scientific Name | Reference |
|---|---|---|
| Pineapple | Ananas comosus | cabidigitallibrary.org |
| Peach | Prunus persica | nih.gov |
| Apricot | Prunus armeniaca | nih.gov |
| Nectarine | Prunus persica var. nucipersica | nih.gov |
| Cape Gooseberry | Physalis peruviana L. | researchgate.net |
| Coconut | Cocos nucifera | thegoodscentscompany.com |
Occurrence in Plant Tissues and Secretions
The distribution of delta-octalactone is not uniform throughout the plant. In fruits, the concentration of this lactone can vary between the pulp, peel, and seeds, though specific quantitative data across different fruit tissues is an area of ongoing research. For example, in cape gooseberry, the pulp is a significant reservoir of this aroma compound. researchgate.net
Presence in Fermented Products and Microbial Ecosystems
The occurrence of delta-6S-Octalactone extends beyond the plant kingdom into the realm of fermented foods and microbial ecosystems. Various microorganisms, including bacteria and yeasts, are capable of producing this lactone through their metabolic activities, significantly influencing the flavor and aroma of fermented products.
Isolation from Dairy Fermentations
Delta-lactones, including delta-octalactone, are recognized as important flavor compounds in a variety of dairy products, particularly cheese. thegoodscentscompany.com Their formation is often attributed to the metabolic activity of lactic acid bacteria (LAB) used as starter or adjunct cultures. frontiersin.org Specific strains of LAB, such as Lactobacillus helveticus and Lactobacillus casei, have been shown to influence the biochemical characteristics and flavor profiles of cheeses, which can include the production of lactones. nih.gov The concentration of these lactones can increase during the ripening process, contributing to the development of the final cheese aroma. nih.gov While the presence of various delta-lactones in cheese is well-established, the specific isolation and quantification of delta-6S-octalactone require further targeted research.
Table 2: Lactic Acid Bacteria Involved in Dairy Fermentation and Flavor Development
| Microorganism | Role in Fermentation | Potential for Lactone Production | Reference |
|---|---|---|---|
| Lactobacillus helveticus | Adjunct culture in cheese | Contributes to biochemical and sensory characteristics | nih.gov |
| Lactobacillus casei | Adjunct culture in cheese | Influences pH and flavor development | nih.govresearchgate.net |
| Lactic Acid Bacteria (general) | Starter and non-starter cultures | Key drivers of flavor formation through proteolysis and lipolysis | frontiersin.orgmdpi.com |
Detection in Other Fermented Food Systems
The formation of delta-octalactone is not limited to dairy fermentations. Yeasts, particularly Saccharomyces cerevisiae, play a crucial role in the fermentation of alcoholic beverages like beer and wine, producing a wide range of flavor-active compounds, including esters and lactones. libretexts.orgresearchgate.netnih.gov The specific yeast strain used in fermentation can significantly impact the final aroma profile of the beverage. nih.gov While the production of various lactones by yeast during fermentation is known, the specific detection and quantification of delta-6S-octalactone in beer and wine would depend on the specific fermentation conditions and yeast metabolism. Further studies are needed to comprehensively document its presence across a wider variety of non-dairy fermented foods.
Microbial Production within Biotic Matrices
The synthesis of delta-lactones by microorganisms is a fascinating example of biotransformation. The general biochemical pathway involves several key steps, starting from fatty acid precursors. nih.govresearchgate.net Microorganisms utilize enzymes to carry out these transformations.
The initial step is often the hydroxylation of a fatty acid, introducing a hydroxyl group at a specific position on the carbon chain. researchgate.net This is followed by the shortening of the fatty acid chain through the β-oxidation pathway. mdpi.comresearchgate.net This cyclical process removes two-carbon units from the fatty acid in each cycle. When the chain is shortened to a point where the hydroxyl group is in the delta position relative to the carboxyl group, the molecule can undergo intramolecular esterification, or lactonization, to form the stable six-membered ring of a delta-lactone. researchgate.net
The specific enzymes involved in these pathways, such as hydroxylases and the enzymes of the β-oxidation cycle, are key to the production of these lactones. nih.gov The ability of different microbial species and strains to produce specific lactones is dependent on their unique enzymatic machinery and the available fatty acid substrates in the growth medium. mdpi.com
Investigation of Natural Biosynthetic Precursors
The biosynthesis of delta-lactones, including delta-6S-octalactone, is intrinsically linked to the metabolism of fatty acids within various organisms. The primary and immediate precursor for the formation of delta-octalactone is 5-hydroxyoctanoic acid. scentree.co This precursor undergoes an intramolecular esterification, or lactonization, to form the stable six-membered ring structure of delta-octalactone.
The generation of 5-hydroxyoctanoic acid itself is the result of a multi-step biochemical pathway that typically begins with longer-chain fatty acids. These fatty acids undergo hydroxylation at the C5 position, a crucial step catalyzed by various hydroxylase enzymes. Following hydroxylation, the fatty acid chain is shortened via the β-oxidation pathway until the hydroxyl group is in the delta position relative to the carboxyl group, leading to the formation of 5-hydroxyoctanoic acid, which can then cyclize. researchgate.net
In microorganisms such as yeasts and bacteria, unsaturated fatty acids like linoleic acid can serve as initial substrates. mdpi.com These fatty acids are first subjected to enzymatic transformations, including hydroxylation, before entering the β-oxidation pathway. mdpi.com For instance, the biosynthesis of δ-decalactone in certain yeasts has been shown to originate from linoleic acid through a 13-lipoxygenase-peroxidase pathway, followed by β-oxidation. mdpi.com A similar pathway is proposed for other delta-lactones, where the initial fatty acid is tailored by specific enzymes to yield the required hydroxy fatty acid precursor.
Several enzyme families are implicated in the initial hydroxylation of fatty acids for lactone biosynthesis. These include cytochrome P450 monooxygenases (CYPs), lipoxygenases, and unspecific peroxygenases (UPOs). mdpi.comnih.govacs.org These enzymes exhibit regioselectivity, hydroxylating the fatty acid chain at specific carbon atoms, which determines whether a gamma- or delta-lactone will be formed. For delta-lactone synthesis, hydroxylation at the C5 position is key. nih.govacs.org
While the general pathway is understood, the specific enzymes and stereoselectivity mechanisms that lead to the "6S" configuration of delta-octalactone are subjects of ongoing research. The stereochemistry of the final lactone is determined by the stereospecificity of the enzymes involved in the biosynthetic pathway, particularly the hydroxylases and reductases.
Table 1: Natural Biosynthetic Precursors and Key Enzymatic Steps for Delta-Lactone Formation
| Precursor Type | Specific Precursor Example(s) | Key Enzymatic Step(s) | Enzyme Family Examples | Resulting Intermediate |
|---|---|---|---|---|
| Immediate Precursor | 5-Hydroxyoctanoic acid | Intramolecular esterification (Lactonization) | N/A (often spontaneous) | Delta-Octalactone |
| Fatty Acid Precursors | Octanoic acid, Longer-chain saturated fatty acids (e.g., Decanoic acid) | In-chain hydroxylation at C5, β-oxidation | Cytochrome P450s (CYPs), Unspecific Peroxygenases (UPOs) | 5-Hydroxyoctanoic acid |
| Unsaturated Fatty Acid Precursors | Linoleic acid, Oleic acid | Hydroxylation, Peroxidation, β-oxidation | Lipoxygenases, Hydratases, Desaturases | Hydroxy fatty acids |
Ecological and Biological Roles in Natural Systems
The presence of delta-6S-octalactone in a variety of natural systems points to its significant ecological and biological roles, primarily related to chemical communication and interaction. As a volatile organic compound (VOC), its aroma is a key factor in its function.
In fruits such as peaches, apricots, and pineapples, delta-octalactone contributes to the characteristic sweet and fruity aroma. scentree.co This scent can act as a crucial chemical cue to attract frugivores, which are essential for seed dispersal. nih.gov The ripening of fruit is often accompanied by the production of a complex blend of volatile compounds, including lactones, which signal the fruit's maturity and readiness for consumption to animals. researchgate.net The pleasant aroma of delta-octalactone can therefore be seen as an evolutionary adaptation to facilitate plant reproduction.
In the context of plant-insect interactions, plant-derived volatiles play a dual role. They can attract pollinators or, conversely, act as repellents or deterrents to herbivores. nih.govmdpi.com While the specific role of delta-octalactone in repelling herbivores is not well-documented, the emission of volatile compounds is a known plant defense mechanism. nih.gov These volatiles can also attract the natural enemies of herbivores, a phenomenon known as indirect defense. nih.gov
Delta-octalactone is also produced by microorganisms, such as the yeast Saccharomyces cerevisiae. nih.gov In the ecological niche of yeasts, the production of aromatic compounds can be a strategy to attract insect vectors, such as fruit flies. nih.govscienceopen.com These insects are drawn to the fermenting fruits where the yeast is present and can subsequently carry the yeast to new locations, facilitating its dispersal. Therefore, the fruity and sweet aroma of delta-octalactone produced by yeast may not only be a metabolic byproduct but also a crucial element in its life cycle and ecological strategy.
The presence of delta-octalactone in dairy products is a result of the microbial and enzymatic transformation of milk fats. pellwall.com In this context, it contributes to the creamy and milky flavor profile. While this is a quality desired in food production, in a natural setting, the production of volatile compounds by bacteria in decaying organic matter can serve as signals to other organisms in the ecosystem.
Table 2: Summary of Ecological and Biological Roles of Delta-Octalactone
| System | Organism Type | Role of Delta-Octalactone | Implied Ecological/Biological Function |
|---|---|---|---|
| Fruits (e.g., Peach, Apricot) | Plant | Aroma component (sweet, fruity) | Attraction of seed dispersers (frugivores) |
| Plants (General) | Plant | Volatile organic compound | Potential role in attracting pollinators or repelling herbivores |
| Fermenting Environments | Yeast (Saccharomyces cerevisiae) | Aroma component (fruity) | Attraction of insect vectors for dispersal |
| Dairy Products | Bacteria/Enzymes | Flavor component (creamy, milky) | Signal of microbial activity and nutrient availability |
Synthetic Methodologies and Enantioselective Approaches for Delta 6s Octalactone
Chiron Approach in delta-6S-Octalactone Synthesis
The chiron approach is a powerful strategy that leverages the inherent chirality of readily available natural products, known as the "chiral pool," to serve as starting materials for the synthesis of enantiomerically pure target molecules. nih.gov This method transfers the stereochemistry from the starting material to the final product through a series of chemical transformations.
Utilization of Carbohydrate Precursors
Carbohydrates are abundant and inexpensive chiral pool materials, making them attractive starting points for the synthesis of complex chiral molecules. elsevierpure.com Their multiple stereocenters offer a template for constructing the desired stereochemistry in the target lactone.
One common strategy involves the transformation of readily available monosaccharides. For instance, D-glucose can be converted through a series of steps, including selective protection of hydroxyl groups, oxidation, and chain extension, to generate a precursor that can be cyclized to form the δ-lactone ring. The stereochemistry at C5 of the glucose molecule is often used to establish the (S)-stereocenter at C6 of the octalactone.
Table 1: Examples of Carbohydrate Precursors in delta-Lactone Synthesis
| Precursor | Key Transformation | Reference Concept |
|---|---|---|
| D-Glucose | Oxidative cleavage and chain elongation | Stereocontrolled synthesis |
| Diacetone-D-glucose | Grignard reaction and lactonization | Building block approach |
Application of Other Chiral Pool Substrates
Beyond carbohydrates, other naturally occurring chiral molecules serve as effective starting materials. nih.gov Amino acids, terpenes, and hydroxy acids are prominent examples. researchgate.net
L-glutamic acid, for example, possesses a chiral center that can be elaborated to form the backbone of delta-6S-Octalactone. The synthesis typically involves the conversion of the amino acid's carboxylic acid groups and the stereocontrolled introduction of the remaining carbon atoms. Similarly, chiral terpenes like R-citronellal can be transformed through oxidative cleavage and subsequent functional group manipulations to yield the target lactone.
Table 2: Non-Carbohydrate Chiral Pool Substrates for delta-Lactone Synthesis
| Precursor | Class | Key Transformation | Reference Concept |
|---|---|---|---|
| L-Glutamic Acid | Amino Acid | Baeyer-Villiger oxidation of a key intermediate | Chiral induction nih.gov |
| (R)-Citronellal | Terpene | Ozonolysis and reduction | Natural product synthesis |
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to create the desired stereocenter during the reaction sequence, often employing chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome.
Catalytic Asymmetric Reactions for delta-Lactone Ring Closure
Catalytic asymmetric reactions offer an efficient method for synthesizing chiral molecules, as only a small amount of a chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. One notable approach is the asymmetric hetero-Diels-Alder reaction, where a diene reacts with an aldehyde in the presence of a chiral Lewis acid catalyst to form the δ-lactone ring with high enantioselectivity. nih.gov Additionally, copper(I)-catalyzed direct vinylogous aldol (B89426) reactions have been developed for the asymmetric synthesis of chiral α,β-unsaturated δ-lactones. organic-chemistry.org
Another powerful strategy is the catalytic asymmetric hydrogenation of a suitable precursor. For example, a β,γ-unsaturated carboxylic acid can be hydrogenated using a chiral ruthenium-phosphine complex, followed by acid-catalyzed lactonization to yield the chiral δ-lactone.
Enantioselective Reductions in delta-6S-Octalactone Synthesis
A common and effective approach to establishing the stereocenter in delta-6S-Octalactone is the enantioselective reduction of a prochiral ketone precursor, such as ethyl 5-oxooctanoate. organicreactions.orgnih.gov This transformation can be achieved using various methods:
Biocatalysis: Enzymes, particularly carbonyl reductases or dehydrogenases from microorganisms like Serratia marcescens, can reduce the ketone to the corresponding (S)-alcohol with exceptional enantioselectivity (often >99% ee). rsc.org These enzymatic reductions are considered a green and cost-effective alternative to traditional chemical methods. rsc.org
Chirally Modified Hydride Reagents: Stoichiometric reducing agents like lithium aluminum hydride can be modified with chiral ligands, such as (R)- or (S)-BINOL, to create a chiral environment for the reduction. uwindsor.ca These BINAL-H reagents can deliver the hydride to one face of the ketone preferentially. uwindsor.ca
Catalytic Transfer Hydrogenation: This method uses a chiral transition metal catalyst, often based on ruthenium or rhodium, to transfer hydrogen from a simple hydrogen source like isopropanol (B130326) or formic acid to the ketone. wikipedia.org The chirality of the ligand complexed to the metal directs the stereochemical outcome of the reduction. wikipedia.org
Oxazaborolidine-Catalyzed Reductions: The Corey-Bakshi-Shibata (CBS) reduction utilizes a catalytic amount of a chiral oxazaborolidine with a stoichiometric amount of a borane (B79455) source to reduce the ketone with high enantioselectivity. organicreactions.orgwikipedia.org
Table 3: Comparison of Enantioselective Reduction Methods
| Method | Chiral Influence | Typical Reductant | Key Features |
|---|---|---|---|
| Biocatalysis | Enzyme active site | NADH/NADPH (regenerated) | High enantioselectivity, mild conditions rsc.org |
| BINAL-H | Chiral diol ligand | LiAlH4 | Stoichiometric chiral reagent uwindsor.ca |
| Transfer Hydrogenation | Chiral phosphine/diamine ligand | Isopropanol, Formic acid | Catalytic, uses simple H-donors wikipedia.org |
Chiral Auxiliary-Mediated Methodologies
The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com
In the context of delta-6S-Octalactone synthesis, a common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetic acid derivative. researchgate.net The resulting enolate can then undergo a diastereoselective alkylation with a suitable electrophile. The steric hindrance from the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. Subsequent removal of the auxiliary reveals the chiral carboxylic acid precursor, which can then be converted to the target lactone.
Another example is the use of SAMP/RAMP hydrazones. An aldehyde or ketone is first converted into a chiral hydrazone, which can then be deprotonated and alkylated with high diastereoselectivity. Hydrolysis or ozonolysis of the resulting product removes the auxiliary and provides the chiral product.
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) in combination with traditional organic chemistry reactions to construct complex molecules with high purity. This approach is particularly valuable for producing enantiomerically pure compounds like delta-6S-Octalactone.
Enzyme-Catalyzed Steps in Synthetic Routes
The key to synthesizing the (S)-enantiomer of delta-octalactone (B1662039) is the stereoselective creation of the chiral center. Enzymes, particularly oxidoreductases, are highly effective for this purpose. A primary biocatalytic strategy involves the asymmetric reduction of a prochiral keto acid or keto ester, such as 5-oxooctanoic acid or its corresponding ester. nih.govresearchgate.net
Engineered carbonyl reductases and various alcohol dehydrogenases (ADHs) have demonstrated high efficacy in this transformation. researchgate.netrsc.org For instance, ADHs from organisms like Rhodococcus ruber (ADH-A) and Lactobacillus brevis (LBADH) can reduce the ketone group to a hydroxyl group with a specific spatial orientation, leading directly to the precursor for the desired (S)-lactone. researchgate.net These enzymatic reactions typically exhibit very high enantioselectivity, often achieving an enantiomeric excess (e.e.) greater than 99%. nih.govresearchgate.netrsc.org The process relies on a nicotinamide (B372718) cofactor (NADH or NADPH) which can be recycled using an in situ regeneration system, making the process more economically feasible. nih.gov
Another enzymatic approach is the oxidative lactonization of racemic diols. plos.org In this method, an enzyme like horse liver alcohol dehydrogenase (HLADH) can selectively oxidize one enantiomer of a racemic diol, leading to an enantiomerically enriched lactone and unreacted diol of the opposite configuration. plos.org
Integration of Chemical and Enzymatic Transformations
The power of chemoenzymatic protocols lies in the seamless integration of highly selective biocatalytic steps within a multi-step chemical synthesis framework. A typical route begins with the chemical synthesis of a key intermediate, which is then subjected to an enzymatic transformation to install the desired stereochemistry.
For example, a prochiral precursor like ethyl 5-oxooctanoate can be prepared using conventional organic synthesis methods. This keto ester is then selectively reduced using a specific alcohol dehydrogenase. The resulting (S)-hydroxy ester is then induced to cyclize (lactonize) under acidic conditions to yield delta-6S-Octalactone. This integration allows chemists to bypass the need for complex chiral auxiliaries or expensive asymmetric metal catalysts that might be used in purely chemical approaches. researchgate.net
Similarly, a racemic 1,5-diol can be synthesized chemically and then resolved enzymatically. The enzymatic oxidation of the diol can produce the (S)-lactone directly, or the unreacted (R)-diol can be separated and chemically converted to the desired (S)-lactone through inversion of stereochemistry, maximizing the yield from the starting material. plos.org
The following table summarizes the performance of various enzymes in producing chiral lactones, illustrating the high selectivity achievable.
| Enzyme Class | Substrate Type | Product | Enantiomeric Excess (e.e.) | Reference |
| Carbonyl Reductase (SmCRM5) | 5-Oxoalkanoic acids | (R)-δ-Lactones | >99% | rsc.org |
| Alcohol Dehydrogenase (ADH-A) | γ- and δ-Keto esters | Chiral Hydroxy Esters | >99% | researchgate.net |
| Alcohol Dehydrogenase (LBADH) | γ- and δ-Keto esters | Chiral Hydroxy Esters | >99% | researchgate.net |
| Horse Liver ADH (HLADH) | Racemic 1,5-Diols | Enriched δ-Lactones | Moderate to High | plos.org |
Total Synthesis Routes for delta-6S-Octalactone
Total synthesis aims to construct a target molecule from simple, commercially available starting materials. A common and effective strategy for synthesizing δ-lactones involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone. asianpubs.org
A representative synthesis for a substituted δ-lactone skeleton, adaptable for delta-octalactone, starts with the aldol condensation of cyclopentanone (B42830) and n-valeraldehyde. asianpubs.orggoogle.com This reaction, typically catalyzed by a base, forms 2-pentylidene cyclopentanone after dehydration. The next step is the reduction of the carbon-carbon double bond to yield 2-pentylcyclopentanone. This can be achieved through catalytic hydrogenation using a catalyst such as Pt/C. asianpubs.org
The key step in forming the six-membered lactone ring is the Baeyer-Villiger oxidation of 2-pentylcyclopentanone. asianpubs.org This reaction uses a peroxy acid or another oxidant to insert an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, expanding the five-membered ring into the six-membered δ-lactone ring structure. While this route produces a racemic mixture, it provides the core delta-octalactone structure which could then potentially be resolved to isolate the (S)-enantiomer.
Green Chemistry Principles in delta-6S-Octalactone Synthesis
The synthesis of delta-6S-Octalactone is increasingly being viewed through the lens of green chemistry, which seeks to design chemical processes that are more environmentally benign. instituteofsustainabilitystudies.comrsc.org Several principles of green chemistry are highly relevant to the synthetic methods for this compound.
Waste Prevention and Catalysis : Biocatalytic routes are inherently green as they often proceed under mild conditions (neutral pH, room temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov Enzymes are highly efficient catalysts, minimizing waste by providing high selectivity and reducing by-product formation. instituteofsustainabilitystudies.com
Use of Renewable Feedstocks : There is significant interest in producing lactones from renewable resources. rsc.org Research has explored the use of vegetable oils and hydroxy fatty acids as starting materials, which can be converted into δ-lactones through microbial fermentation or enzymatic processes. nih.gov This approach moves away from fossil fuel-based starting materials.
Safer Solvents and Reagents : A key goal of green chemistry is to reduce the use of hazardous substances. The Baeyer-Villiger oxidation, a crucial step in some syntheses, traditionally uses potentially explosive peroxy acids. Greener alternatives have been developed, such as using Oxone (a potassium salt) as the oxidant in water, which is a much safer and more environmentally friendly system. organic-chemistry.org
Atom Economy : Synthetic routes that maximize the incorporation of all starting materials into the final product have a high atom economy. instituteofsustainabilitystudies.com Catalytic routes, both enzymatic and chemical, are generally superior in this regard compared to stoichiometric reactions that generate large amounts of waste.
The following table connects green chemistry principles to the synthetic strategies discussed.
| Green Chemistry Principle | Application in delta-6S-Octalactone Synthesis | Reference |
| Prevent Waste | Using highly selective enzymes (biocatalysis) to minimize by-products. | nih.govinstituteofsustainabilitystudies.com |
| Atom Economy | Employing catalytic methods (e.g., hydrogenation, enzymatic reduction) instead of stoichiometric reagents. | asianpubs.orginstituteofsustainabilitystudies.com |
| Less Hazardous Synthesis | Replacing hazardous peroxy acids in Baeyer-Villiger oxidation with safer oxidants like Oxone in water. | organic-chemistry.org |
| Use of Renewable Feedstocks | Synthesizing lactones from bio-derived sources like vegetable oils and fatty acids via fermentation. | nih.gov |
Biosynthetic Pathways and Biotechnological Production of Delta 6s Octalactone
Microbial Biosynthesis Mechanisms
The "natural" label for flavor compounds can be applied when they are produced through microbial biotransformation processes. mdpi.comnih.gov The biochemical formation of δ-lactones from fatty acid substrates generally involves three principal steps: hydroxylation of the fatty acid, subsequent shortening of the carbon chain via the β-oxidation pathway, and finally, spontaneous or enzyme-catalyzed intramolecular esterification (lactonization) to form the stable six-membered ring. nih.govsemanticscholar.org
A diverse range of microorganisms, including yeasts, fungi, and bacteria, have been identified for their ability to produce lactones. While much of the research has focused on the production of γ-decalactone, many of the same microbial systems are relevant for the synthesis of other lactones, including δ-octalactone. Yeasts are particularly prominent in industrial production. nih.gov
Key microbial genera and species involved in lactone production include:
Yarrowia: The yeast Yarrowia lipolytica is extensively studied and used for the biotransformation of hydroxy fatty acids into lactones, particularly γ-decalactone. mdpi.comnih.gov Its robust β-oxidation pathway makes it a prime candidate for producing various lactone types.
Candida: Species within this genus were among the first identified for producing lactones from the catabolism of ricinoleic acid. semanticscholar.org
Sporobolomyces: The yeast Sporobolomyces salmonicolor (formerly Sporobolomyces odorus) has been shown to produce a variety of lactones, including δ-decalactone, and was one of the first microorganisms in which de novo biosynthesis of these compounds was observed. mdpi.comsemanticscholar.org
Lactococcus and Lentilactobacillus: Certain lactic acid bacteria (LAB), such as Lactococcus lactis and Lentilactobacillus parafarraginis, have demonstrated the ability to produce δ-lactones from vegetable oil substrates. nih.gov
Mucor: Fungi of the genus Mucor, such as Mucor circinelloides, can produce γ-octalactone when provided with appropriate substrates like ethyl octanoate. google.com
Rhodococcus: Bacteria from this genus, specifically Rhodococcus erythropolis, have been utilized for the stereoselective synthesis of lactones through the oxidation of corresponding diols. nih.gov
The table below summarizes some of the key microorganisms involved in the biotechnological production of lactones.
| Genus | Species | Type of Microorganism | Relevant Lactone Production |
| Yarrowia | lipolytica | Yeast | High-yield biotransformation of hydroxy fatty acids. mdpi.comnih.gov |
| Sporobolomyces | salmonicolor | Yeast | De novo biosynthesis and biotransformation. mdpi.comsemanticscholar.org |
| Lactococcus | lactis | Bacteria | Formation of δ-lactones from vegetable oils. nih.gov |
| Rhodococcus | erythropolis | Bacteria | Stereoselective oxidation for lactone synthesis. nih.gov |
| Candida | sp. | Yeast | Catabolism of hydroxy fatty acids to lactones. semanticscholar.org |
| Mucor | circinelloides | Fungus | Production of γ-octalactone from ester substrates. google.com |
The primary metabolic route for converting fatty acids into lactone precursors is the β-oxidation pathway. nih.gov This catabolic process occurs within the mitochondria or peroxisomes and systematically shortens the fatty acyl-CoA chain by two carbon atoms per cycle. aocs.orgjackwestin.com
The process begins with the activation of a fatty acid in the cytosol, where a coenzyme A (CoA) molecule is attached, forming a fatty acyl-CoA. abcam.com This molecule is then transported into the peroxisome or mitochondrion for degradation through a four-step cycle:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons (C2 and C3) of the fatty acyl-CoA. abcam.com
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate. abcam.com
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, generating a 3-ketoacyl-CoA. abcam.com
Thiolysis: A β-ketothiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a new fatty acyl-CoA that is two carbons shorter. abcam.com
This cycle repeats until the fatty acid chain is sufficiently shortened. For the production of δ-octalactone, a precursor C8 hydroxy fatty acid, specifically 5-hydroxyoctanoic acid, is required. This intermediate is formed when the β-oxidation process acts on a longer-chain fatty acid that already possesses a hydroxyl group at an appropriate position. The pathway shortens the chain until the hydroxyl group is at the C5 (delta) position. This 5-hydroxyoctanoyl-CoA is then released from the cycle. Subsequent hydrolysis of the CoA ester and spontaneous intramolecular cyclization (lactonization) under acidic conditions yields the stable six-membered δ-octalactone ring. semanticscholar.org
The sensory properties of chiral molecules like delta-octalactone (B1662039) are highly dependent on their stereochemistry. Microbial and enzymatic processes are advantageous because they can exhibit high stereoselectivity, producing optically pure enantiomers that are not easily obtained through chemical synthesis. mdpi.comnih.gov
The generation of the specific delta-6S-octalactone enantiomer is dictated by the stereospecificity of the enzymes involved in the biosynthetic pathway. The key step is often the hydration of a double bond or the reduction of a keto group, which is catalyzed by stereospecific hydratases or oxidoreductases (dehydrogenases), respectively. These enzymes can selectively produce a specific hydroxyacyl-CoA stereoisomer. For instance, research on Rhodococcus erythropolis has demonstrated its capacity for highly stereoselective oxidation of racemic diols to yield enantiomerically pure lactones. nih.gov Similarly, fungi such as Botrytis cinerea and Fusarium semitectum have been shown to perform enantioselective lactonization of epoxy esters to produce specific lactone enantiomers. nih.gov The precise enzymatic control over the formation of the chiral center at the C5 position of the precursor acid ultimately determines the final (S) or (R) configuration of the resulting δ-lactone.
Enzymatic Biotransformations for delta-6S-Octalactone Production
Using isolated enzymes as biocatalysts offers greater control and potentially higher yields compared to whole-cell fermentations. usda.gov This approach focuses on the specific catalytic steps required for the conversion of a precursor into the target molecule.
Several classes of enzymes are critical for the biotransformation of substrates into δ-octalactone.
Lipases: These enzymes are widely used to hydrolyze triglycerides from vegetable oils to release free fatty acids, which serve as the initial substrates for lactone biosynthesis. acs.org Lipases can also catalyze esterification and transesterification reactions. acs.org
Hydratases: A key enzyme in the formation of the hydroxy fatty acid precursor is hydratase. This enzyme catalyzes the addition of water to a double bond in an unsaturated fatty acid (e.g., oleic acid or linoleic acid) to create a hydroxyl group at a specific position on the carbon chain. nih.gov
Oxidoreductases: This broad category includes dehydrogenases and oxidases that are central to the β-oxidation pathway. nih.gov Acyl-CoA oxidases catalyze the first dehydrogenation step, while 3-hydroxyacyl-CoA dehydrogenases perform the second oxidation. The stereospecificity of these enzymes is crucial for producing the correct chiral precursor for delta-6S-octalactone. abcam.com
A significant challenge in using free enzymes for industrial processes is their cost and instability. usda.gov Enzyme immobilization, which confines the enzyme to a solid support, addresses these issues by enhancing stability and allowing for easy recovery and reuse. nih.govnih.gov This technique is essential for developing economically viable enzymatic processes. foodinfotech.com
Common immobilization techniques include:
Adsorption: Enzymes are attached to the surface of a support material via weak physical interactions like van der Waals forces or hydrogen bonds. foodinfotech.com This method is simple and generally preserves enzyme activity, but leakage can occur. foodinfotech.com
Covalent Binding: This involves the formation of strong, stable chemical bonds between the enzyme and the support material. acs.org It provides high stability and prevents enzyme leaching, though it can sometimes lead to a partial loss of activity due to conformational changes. foodinfotech.com
Entrapment: The enzyme is physically confined within the porous matrix of a gel or fiber, such as carrageenan or polyacrylamide. nih.govfoodinfotech.com This method effectively protects the enzyme from the harsh reaction environment. nih.gov
Cross-linking: Enzymes are linked to each other using a bifunctional reagent, forming large, insoluble aggregates. This method is carrier-free but can sometimes distort the enzyme's active site. foodinfotech.com
The use of immobilized enzymes offers several advantages for lactone production, including continuous operation, improved process control, enhanced enzyme stability against changes in pH and temperature, and simplified product purification, as the enzyme can be easily separated from the reaction mixture. usda.govnih.gov
The table below outlines various enzyme immobilization methods and their characteristics.
| Immobilization Method | Principle of Action | Primary Advantages | Potential Disadvantages |
| Adsorption | Weak, non-covalent attachment to a solid support surface. foodinfotech.com | Simple, low cost, high retention of enzyme activity. foodinfotech.com | Enzyme leakage from the support is possible. foodinfotech.com |
| Covalent Binding | Formation of stable chemical bonds between the enzyme and support. acs.org | Strong binding prevents leakage, enhances stability. nih.gov | Can lead to loss of enzymatic activity. foodinfotech.com |
| Entrapment | Physical confinement of enzymes within a porous matrix. nih.gov | Good protection for the enzyme, minimal conformational change. nih.gov | Mass transfer limitations for the substrate and product. |
| Cross-linking | Inter-enzyme covalent bonding to form aggregates. foodinfotech.com | High enzyme loading, carrier-free. | Potential for enzyme denaturation or active site blockage. |
Substrate Specificity and Stereoselectivity of Biocatalysts
The production of the chiral compound delta-6S-octalactone through biotechnological routes is critically dependent on the substrate specificity and stereoselectivity of the biocatalysts employed. While direct research on enzymes exclusively targeting the synthesis of delta-6S-octalactone is limited, valuable insights can be drawn from studies on enzymes involved in the biosynthesis of other structurally related delta-lactones. The primary biocatalysts in these pathways are typically oxidoreductases and hydrolases, which exhibit varying degrees of substrate acceptance and stereochemical control.
Enzymes involved in lactone biosynthesis, such as Baeyer–Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs), demonstrate remarkable enantiospecificity and enantioselectivity. nih.gov The active site of an enzyme, with its unique arrangement of amino acid residues, creates a specific chemical environment that preferentially binds to certain substrates and facilitates reactions in a stereochemically defined manner. nih.gov For the synthesis of chiral δ-lactones, carbonyl reductases have been engineered to exhibit high stereoselectivity. For instance, a variant of carbonyl reductase from Serratia marcescens, SmCRM5, was developed through structure-guided directed evolution and showed high stereoselectivities of up to 99% in the asymmetric synthesis of various γ- and δ-lactones. nih.gov
The substrate specificity of these enzymes is a key determinant of the final product. For example, fatty acid hydroxylases, which are crucial for introducing the hydroxyl group that ultimately forms the lactone ring, exhibit chain-length specificity. While some hydroxylases may act on a broad range of fatty acids, others are more specific. For instance, the P450 enzyme CYP4V2 has been shown to selectively ω-hydroxylate myristic acid (C14) and palmitic acid (C16), with no detectable activity on octanoic acid (C8). nih.gov This suggests that for the production of delta-6S-octalactone, a hydroxylase with specificity for C8 fatty acid precursors would be required.
The stereoselectivity of biocatalysts ensures the production of a specific enantiomer, which is crucial for the desired aroma profile. In the case of delta-lactones, the chirality is determined by the stereochemistry of the hydroxy fatty acid precursor. mdpi.com Biotransformation processes utilizing whole microbial cells often leverage the inherent stereoselectivity of the organism's enzymatic machinery. For example, filamentous fungi have been used for the enantioselective hydrolysis of racemic lactone mixtures in solid-state fermentation to produce enantiomerically pure aroma compounds. mdpi.com
The table below summarizes the types of biocatalysts and their roles in the synthesis of chiral lactones, which are likely analogous to the processes for delta-6S-octalactone.
| Biocatalyst Type | Role in Lactone Biosynthesis | Substrate Examples (for related lactones) | Stereoselectivity |
| Carbonyl Reductase | Reduction of a keto group to a hydroxyl group in a precursor molecule. | 5-oxodecanoic acid | High (e.g., >99% ee for (R)-δ-decalactone) nih.gov |
| Fatty Acid Hydroxylase (e.g., P450s) | Introduction of a hydroxyl group at a specific position on a fatty acid chain. | Lauric acid (C12), Myristic acid (C14), Palmitic acid (C16) nih.gov | Regio- and stereospecific hydroxylation |
| Alcohol Dehydrogenase (ADH) | Oxidation of a diol to a lactone. | 1,5-diols | Can be highly stereoselective |
| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of a cyclic ketone to a lactone. | Cyclic ketones | High enantiospecificity and enantioselectivity nih.gov |
| Lipase/Esterase | Enantioselective hydrolysis of racemic lactones or their precursors. | Racemic lactone mixtures | Can exhibit high enantioselectivity |
Fermentation Strategies for Optimized Yields
Optimizing fermentation strategies is paramount for achieving high yields of delta-6S-octalactone. The choice between submerged and solid-state fermentation, as well as the design and control of the bioreactor, significantly impacts the efficiency of the bioprocess.
Submerged Fermentation Processes
Submerged fermentation (SmF) is a widely used technique for the production of various microbial metabolites, including aroma compounds. In SmF, microorganisms are grown in a liquid medium containing all the necessary nutrients. This method allows for better control of process parameters such as temperature, pH, and dissolved oxygen, which is crucial for consistent product quality and yield.
For the production of volatile compounds like delta-lactones, batch or fed-batch fermentation strategies are commonly employed. In a batch process, all nutrients are provided at the beginning of the fermentation. In a fed-batch process, nutrients are added incrementally during the fermentation, which can help to avoid substrate inhibition and prolong the production phase. The production of lactones is often sensitive to the level of available oxygen, making aeration and agitation critical parameters to control. nih.gov
Solid-State Fermentation Approaches
Solid-state fermentation (SSF) involves the growth of microorganisms on a solid substrate in the absence or near-absence of free water. mdpi.com This technique mimics the natural habitat of many filamentous fungi and can offer several advantages for the production of aroma compounds, including potentially higher product yields and concentrations. nih.gov
Agro-industrial residues such as oilseed cakes and fruit pomace can be used as solid substrates, providing both support and nutrients for the microorganisms. mdpi.commdpi.com SSF has been successfully applied for the microbial kinetic resolution of racemic aroma compounds, yielding enantiomerically pure lactones. mdpi.com One of the challenges in SSF for volatile compound production is the potential loss of the product due to aeration. Therefore, in-situ recovery systems may be necessary to capture the produced aroma. nih.gov
Bioreactor Design and Process Parameters Optimization
The design of the bioreactor is a critical factor in the successful scale-up of delta-6S-octalactone production. For submerged fermentation, stirred-tank bioreactors are commonly used, allowing for efficient mixing and mass transfer. slideshare.net Key process parameters that require optimization include:
Temperature: Influences microbial growth and enzyme activity.
pH: Affects enzyme stability and microbial metabolism.
Aeration and Agitation: Crucial for supplying sufficient oxygen for aerobic processes and ensuring homogenous distribution of cells and nutrients. researchgate.netnih.gov The volumetric oxygen transfer coefficient (kLa) is a key parameter to characterize the aeration capacity of a bioreactor. slideshare.net
Substrate and Nutrient Concentration: Must be optimized to support cell growth and product formation without causing inhibition.
For solid-state fermentation, packed-bed bioreactors are a promising option. mdpi.commdpi.com These bioreactors consist of a bed of the solid substrate through which humidified air is passed to provide oxygen and control temperature and moisture. mdpi.com The design must ensure uniform airflow and heat removal to prevent overheating and drying of the substrate. mdpi.com
The table below summarizes key considerations for different fermentation strategies for the production of aroma compounds, which can be applied to delta-6S-octalactone.
| Fermentation Strategy | Key Advantages | Key Challenges | Bioreactor Type | Critical Parameters to Optimize |
| Submerged Fermentation (SmF) | Better control of process parameters, easier scale-up. | Potential for product inhibition, lower product concentration. | Stirred-tank bioreactor | Temperature, pH, dissolved oxygen (aeration & agitation), nutrient feeding strategy. researchgate.netnih.gov |
| Solid-State Fermentation (SSF) | Higher product yields, use of low-cost substrates, lower energy consumption. nih.gov | Difficulties in controlling temperature and moisture, potential for product loss. nih.gov | Tray bioreactor, Packed-bed bioreactor mdpi.comsrce.hr | Moisture content, temperature, aeration rate, particle size of the substrate. mdpi.com |
Genetic Engineering and Metabolic Pathway Engineering for Enhanced Production
Genetic and metabolic engineering offer powerful tools to enhance the production of delta-6S-octalactone in microbial hosts. By manipulating the genetic makeup of production strains, it is possible to redirect metabolic fluxes towards the desired product, increase the expression of key enzymes, and eliminate competing pathways.
Gene Identification and Cloning for Biosynthetic Enzymes
The first step in genetically engineering a microorganism for enhanced delta-6S-octalactone production is the identification and cloning of the genes encoding the necessary biosynthetic enzymes. While specific genes for delta-6S-octalactone are not well-documented, the general pathways for delta-lactone biosynthesis are understood to involve fatty acid metabolism, particularly hydroxylation and β-oxidation. nih.govmdpi.com
Potential candidate genes to be identified and cloned would include:
Fatty Acid Hydroxylases: Genes encoding enzymes like cytochrome P450 monooxygenases that can introduce a hydroxyl group at the delta-position of an octanoic acid precursor. The identification of these genes can be challenging due to the vast diversity of P450 enzymes. mdpi.com
β-oxidation Pathway Enzymes: Genes encoding acyl-CoA oxidases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and 3-ketoacyl-CoA thiolases are essential for the shortening of fatty acid chains to the C8 precursor of delta-octalactone. In yeasts like Yarrowia lipolytica, multiple genes encode for these enzymes with varying substrate specificities. mdpi.com
Lactonizing Enzymes: While lactonization can occur spontaneously from the corresponding hydroxy acid, enzymes such as esterases may facilitate this final step. lbl.gov
Genomic and transcriptomic analyses of microorganisms known to produce delta-lactones can help in identifying candidate genes. nih.govnih.gov Once identified, these genes can be cloned into suitable expression vectors for overexpression in a production host.
The table below lists the types of genes that would be targeted for identification and cloning for the biosynthesis of delta-6S-octalactone.
| Gene/Enzyme Type | Function in Biosynthesis | Potential Source Organisms |
| Fatty Acid Hydroxylase (e.g., CYP450) | Regio- and stereospecific hydroxylation of a C8 fatty acid precursor. | Aspergillus spp., Candida spp. |
| Acyl-CoA Oxidase | First step of β-oxidation, chain shortening of fatty acids. | Yarrowia lipolytica, Saccharomyces cerevisiae |
| Enoyl-CoA Hydratase | Second step of β-oxidation. | Yarrowia lipolytica, Saccharomyces cerevisiae |
| 3-Hydroxyacyl-CoA Dehydrogenase | Third step of β-oxidation. | Yarrowia lipolytica, Saccharomyces cerevisiae |
| 3-Ketoacyl-CoA Thiolase | Final step of β-oxidation cycle. | Yarrowia lipolytica, Saccharomyces cerevisiae |
| Esterase/Lactonase | Catalyzes the final cyclization of the hydroxy fatty acid to the lactone. | Various bacteria and fungi |
Note: The information is based on general lactone biosynthesis pathways due to the lack of specific data for delta-6S-octalactone.
Overexpression and Pathway Optimization in Host Organisms
The biotechnological production of δ-lactones, including δ-octalactone, generally originates from hydroxy fatty acids. nih.gov The common pathway involves the hydroxylation of a fatty acid precursor, followed by the shortening of the carbon chain through the peroxisomal β-oxidation pathway. mdpi.com The resulting hydroxy fatty acid is then cyclized to form the corresponding lactone. In the context of δ-octalactone, the precursor would be a hydroxylated C8 fatty acid.
While specific studies detailing the overexpression of genes for the targeted production of delta-6S-octalactone are not extensively documented, the general strategies employed for enhancing the production of other lactones in host organisms like Yarrowia lipolytica provide a framework. These strategies typically involve the overexpression of key enzymes in the biosynthetic pathway. For instance, increasing the expression of specific acyl-CoA oxidases, which are involved in the β-oxidation pathway, has been a target for metabolic engineering to improve the production of other lactones. core.ac.uk
Pathway optimization also involves the redirection of metabolic fluxes towards the desired product and away from competing pathways. In yeast, this can be achieved by deleting or downregulating genes responsible for the degradation of the fatty acid precursors or the product itself. The efficiency of lactone production is influenced by the availability of the fatty acid precursor, the activity of the hydroxylation and β-oxidation pathways, and the efficiency of the final lactonization step.
Table 1: Key Enzyme Classes in δ-Lactone Biosynthesis and Potential Overexpression Targets
| Enzyme Class | Role in δ-Lactone Biosynthesis | Potential Impact of Overexpression |
| Fatty Acid Hydroxylase | Introduces a hydroxyl group onto the fatty acid chain, creating the precursor for lactonization. | Increased availability of the specific hydroxy fatty acid precursor required for δ-octalactone formation. |
| Acyl-CoA Oxidase | Catalyzes the first step of the β-oxidation pathway, shortening the fatty acid chain. | Enhanced conversion of longer-chain fatty acids to the C8 intermediate for δ-octalactone. |
| 3-Hydroxyacyl-CoA Dehydrogenase | A key enzyme in the β-oxidation cycle. | Increased flux through the β-oxidation pathway to generate the necessary hydroxyacyl-CoA intermediate. |
| Thioesterase | Cleaves the acyl-CoA, releasing the hydroxy fatty acid for lactonization. | Potentially increased rate of release of the final precursor for spontaneous or enzyme-catalyzed cyclization. |
This table is based on the general understanding of δ-lactone biosynthesis; specific enzymes for delta-6S-octalactone have not been fully characterized in the public literature.
CRISPR/Cas9 Applications in Microbial Strain Improvement
The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) has revolutionized the field of metabolic engineering, offering a powerful tool for precise and efficient genome editing. nih.govnih.gov In the context of microbial strain improvement for the production of valuable compounds, CRISPR/Cas9 can be employed for a variety of modifications, including gene knockouts, gene insertions, and transcriptional regulation. nih.gov
For the production of delta-6S-octalactone, CRISPR/Cas9 could theoretically be applied in several ways to enhance yield:
Deletion of Competing Pathways: By knocking out genes responsible for undesired side reactions that consume the fatty acid precursors or the δ-octalactone product, metabolic flux can be redirected towards the target compound. For example, deleting genes involved in fatty acid degradation pathways that are not essential for lactone formation.
Integration of Heterologous Genes: CRISPR/Cas9 can be used to insert genes from other organisms that encode for more efficient enzymes in the biosynthetic pathway. This could include a more specific or active fatty acid hydroxylase that favors the production of the δ-octalactone precursor.
Promoter Engineering: The expression levels of key endogenous genes in the biosynthetic pathway can be fine-tuned by editing their promoter regions using CRISPR/Cas9. This allows for a more controlled and optimized expression of enzymes, avoiding potential metabolic burden from simple overexpression.
Multiplex Genome Engineering: A significant advantage of CRISPR/Cas9 is the ability to target multiple genes simultaneously. tudelft.nl This is particularly useful for complex metabolic engineering projects where the modification of several genes is required to achieve a significant increase in product yield.
While the application of CRISPR/Cas9 has been demonstrated for the production of other compounds in yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, specific published research detailing its use for the targeted improvement of delta-6S-octalactone production is not yet available. nih.govnih.gov However, the principles and techniques are broadly applicable and represent a promising avenue for future research in optimizing microbial strains for the production of this specific aroma compound.
Table 2: Potential CRISPR/Cas9 Targets for Enhanced delta-6S-Octalactone Production
| Target Type | Genetic Modification | Rationale |
| Gene Knockout | Deletion of genes involved in fatty acid degradation pathways (e.g., further β-oxidation beyond C8). | To prevent the loss of the C8 precursor and channel it towards lactone formation. |
| Gene Insertion | Integration of a highly efficient and specific fatty acid hydroxylase gene. | To increase the synthesis of the direct precursor for delta-6S-octalactone. |
| Promoter Replacement | Replacing the native promoter of a rate-limiting enzyme (e.g., acyl-CoA oxidase) with a stronger constitutive or inducible promoter. | To enhance the expression of the enzyme and increase the metabolic flux through the pathway. |
| Transcriptional Regulation (CRISPRi/CRISPRa) | Down-regulation (CRISPRi) of competing pathways or up-regulation (CRISPRa) of the biosynthetic pathway genes. | To fine-tune gene expression levels without permanent genomic changes, allowing for dynamic metabolic control. |
This table represents theoretical applications of CRISPR/Cas9 for delta-6S-octalactone production based on established metabolic engineering strategies for related compounds.
Advanced Analytical Methodologies for Delta 6s Octalactone
Chromatographic Separation Techniques
Chromatography is indispensable for isolating δ-6S-octalactone from intricate mixtures, enabling its quantification and further characterization. The selection of a specific chromatographic technique is contingent on the sample matrix and the analytical objective, such as volatile analysis or the determination of enantiomeric excess.
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like δ-octalactone. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity. For δ-octalactone, a non-polar or medium-polarity column is often employed, with temperature programming to ensure efficient separation from other volatile components. For instance, a method for detecting γ-lactone and δ-lactone compounds in the bead blasting liquid of cigarette filter tips has been developed using GC-MS. google.com
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC, making it ideal for analyzing highly complex samples. sepsolve.comchemistry-matters.com In GC×GC, two columns with different stationary phase selectivities are connected in series via a modulator. sepsolve.com The modulator traps fractions of the effluent from the first column and reinjects them as sharp pulses onto the second, shorter column for a rapid secondary separation. This results in a structured two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional analysis. leco.comnih.gov The application of GC×GC coupled with time-of-flight mass spectrometry (TOFMS) has been successfully used to identify and quantify a wide array of lactones, including δ-octalactone, in complex matrices such as brandy. researchgate.net
Table 1: Comparison of GC and GC×GC for Volatile Analysis
| Feature | Gas Chromatography (GC) | Comprehensive GC (GC×GC) |
|---|---|---|
| Principle | Separation based on partitioning between a mobile gas phase and a stationary liquid or solid phase in a single column. | Two-dimensional separation using two columns of different selectivity connected by a modulator. sepsolve.com |
| Peak Capacity | Moderate. | Significantly higher, allowing for the resolution of complex mixtures. leco.com |
| Resolution | Good for simple to moderately complex mixtures. | Excellent, separates co-eluting peaks from 1D GC. chemistry-matters.com |
| Sensitivity | Good, especially with selective detectors. | Enhanced due to peak focusing by the modulator. leco.com |
| Applications for δ-Octalactone | Quantification in food, beverages, and environmental samples. google.com | Detailed profiling in highly complex aroma mixtures like alcoholic beverages. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally labile. While less common for the analysis of highly volatile compounds like δ-octalactone compared to GC, HPLC can be employed, particularly when dealing with complex, non-volatile matrices or for preparative separations.
The primary application of HPLC in the context of δ-6S-octalactone is for the determination of its enantiomeric purity. Chiral HPLC is the gold standard for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com CSPs are the more common approach, where a chiral selector is immobilized on the surface of the stationary phase. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. For lactones, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with the stability of these complexes differing for each enantiomer. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is crucial for optimizing the separation.
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC offers several advantages, including faster analysis times and lower solvent consumption compared to HPLC. libretexts.org Due to the low viscosity and high diffusivity of supercritical fluids, SFC can achieve high separation efficiency.
SFC is particularly well-suited for chiral separations and is often considered a powerful alternative to chiral HPLC. wikipedia.orgresearchgate.net The principles are similar, utilizing chiral stationary phases to resolve enantiomers. The use of supercritical CO2 as the primary mobile phase, often modified with a small amount of a polar solvent like methanol, allows for rapid and efficient separations. SFC has been successfully applied to the chiral separation of a wide range of pharmaceutical and natural compounds. libretexts.org While specific applications for δ-6S-octalactone are not extensively documented, the successful separation of other lactones and chiral compounds by SFC demonstrates its high potential for the analysis of this compound's enantiomeric purity. researchgate.net
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation and stereochemical assignment of δ-6S-octalactone following its separation by chromatography.
Mass Spectrometry (MS), particularly when coupled with GC, is a powerful tool for the structural elucidation of δ-octalactone. In GC-MS, after the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound (142.20 g/mol for δ-octalactone), while the fragmentation pattern provides structural information. Common fragments for δ-octalactone include ions resulting from the loss of the propyl side chain and cleavage of the lactone ring. nih.govnist.gov
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information and specificity. wikipedia.orglongdom.org In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected, isolated, and then subjected to fragmentation, typically through collision-induced dissociation (CID). unt.edu The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. This technique is highly selective and can be used to confirm the identity of a compound in a complex matrix with high confidence. The fragmentation pathways of lactones in MS/MS often involve neutral losses of CO and/or H₂O, which can be rationalized to confirm the lactone structure. researchgate.net
Table 2: Key Mass Spectral Fragments for δ-Octalactone (EI-MS)
| m/z | Relative Intensity (%) | Possible Fragment Structure/Loss |
|---|---|---|
| 99 | ~100 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 71 | ~56 | Further fragmentation of the ring |
| 70 | ~41 | Further fragmentation |
| 42 | ~56 | Further fragmentation |
| 41 | ~40 | Further fragmentation |
Data sourced from PubChem and NIST WebBook. nih.govnist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the three-dimensional structure and stereochemistry of organic molecules, including the absolute configuration of chiral centers. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecular skeleton.
In ¹H NMR, the chemical shift, coupling constant (J-value), and multiplicity of each proton signal provide detailed information about its chemical environment and neighboring protons. For δ-6S-octalactone, the proton at the chiral center (C6) would exhibit a characteristic chemical shift and coupling pattern, which is influenced by its position adjacent to the ring oxygen and the propyl group.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. The carbonyl carbon of the lactone ring, for example, appears at a characteristic downfield chemical shift.
To definitively assign the stereochemistry, advanced NMR techniques are often employed. These include two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), which correlates directly bonded protons and carbons. The Nuclear Overhauser Effect (NOE) is particularly crucial for determining spatial proximity between protons. By observing NOE correlations, it is possible to deduce the relative stereochemistry of the substituents on the lactone ring. For the determination of absolute configuration, NMR analysis of diastereomeric derivatives formed by reacting the lactone with a chiral derivatizing agent can be performed.
Table 3: Predicted ¹³C NMR Chemical Shifts for δ-Octalactone
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| C=O (C1) | 171.86 |
| C-O (C5) | 80.24 |
| CH₂ (ring) | 37.99 |
| CH₂ (ring) | 29.50 |
| CH₂ (ring) | 18.53 |
| CH₂ (propyl) | 27.86 |
| CH₂ (propyl) | 18.22 |
| CH₃ (propyl) | 13.84 |
Data sourced from PubChem. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For delta-6S-octalactone, these methods provide a characteristic spectral fingerprint, primarily defined by its six-membered lactone ring structure.
Infrared (IR) Spectroscopy: The IR spectrum of delta-octalactone (B1662039) is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In a six-membered ring (delta-lactone), this peak typically appears at a high frequency, around 1735-1750 cm⁻¹. This is slightly lower than the frequency for a five-membered γ-lactone but higher than that for an open-chain ester, reflecting the ring strain. Another significant feature is the C-O-C stretching vibrations of the ester group, which result in two distinct bands in the 1250-1050 cm⁻¹ region. The spectrum also displays C-H stretching vibrations for the propyl side chain and the methylene (B1212753) groups of the ring just below 3000 cm⁻¹.
Interactive Table: Typical IR Absorption Bands for delta-Octalactone
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Lactone) | ~1735 - 1750 | Strong |
| C-H Stretch (Alkyl) | ~2850 - 2960 | Medium-Strong |
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and molecular symmetry. The C=O stretch of the lactone is also Raman active, appearing in a similar region as in the IR spectrum. Chiral Raman spectroscopy, in particular, can offer detailed stereochemical information. Studies on similar delta-lactones have shown that Raman spectroscopy can probe the chiral structure around the carbonyl group. researchgate.net For delta-6S-octalactone, this technique could potentially be used to investigate changes in the stereochemistry at the C6 position during chemical reactions or enzymatic processes, as the vibrational modes associated with the chiral center would be perturbed. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis
GC-MS and GC-Olfactometry (GC-O) for Aroma Profiling
Delta-6S-octalactone is a significant aroma compound, prized for its sweet, coconut-like, and fruity notes. pellwall.com Hyphenated gas chromatography techniques are essential for its detection and characterization in complex matrices like foods, beverages, and fragrances.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone for the analysis of volatile compounds like delta-octalactone. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. Delta-octalactone can be reliably identified by its retention time on a specific GC column and its characteristic mass spectrum, which would show a molecular ion peak (m/z 142) and specific fragmentation patterns. Quantitative analysis is often performed using GC-MS in selected ion monitoring (SIM) mode to achieve high sensitivity and selectivity. researchgate.net
Interactive Table: Common GC-Olfactometry Methodologies
| Method | Principle | Application for delta-6S-Octalactone |
|---|---|---|
| Detection Frequency | A panel of assessors sniffs the sample, and the percentage of panelists detecting an odor at a specific time is recorded. nih.gov | Determines the consensus importance of the lactone's aroma in a mixture. |
| Dilution to Threshold | The sample is sequentially diluted and analyzed until an odor is no longer detected. The highest dilution at which an odor is perceived gives its flavor dilution (FD) factor. nih.gov | Quantifies the odor potency of delta-6S-octalactone relative to other aroma compounds in the sample. |
LC-MS for Non-Volatile Precursor Analysis
The formation of delta-6S-octalactone in natural systems and chemical syntheses often proceeds via non-volatile precursors. The primary precursor is its corresponding hydroxy acid, 5-hydroxyoctanoic acid, which undergoes intramolecular esterification (lactonization) to form the cyclic ester. scentree.co
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly techniques like Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), is ideally suited for the analysis of such non-volatile, polar precursors. nih.gov LC separates these compounds from a complex matrix in the liquid phase, after which they are ionized and detected by the mass spectrometer. This allows for the sensitive and specific identification and quantification of 5-hydroxyoctanoic acid and other potential precursors in samples like fruit juices, fermentation broths, or reaction mixtures, providing critical insights into the pathways leading to the formation of the final aroma compound.
Enantiomeric Purity and Stereochemical Configuration Determination
The stereochemistry of delta-octalactone is critical, as enantiomers of chiral flavor compounds often exhibit different sensory properties. The (S)-enantiomer is one of two possible configurations. Determining the enantiomeric purity is essential for quality control and authenticity studies.
Chiral Derivatization Strategies
One effective method for determining enantiomeric excess is through chiral derivatization followed by analysis on a standard (achiral) chromatographic column. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional GC or HPLC.
For delta-6S-octalactone, this can be achieved by first hydrolyzing the lactone to its corresponding 5-hydroxyoctanoic acid. The hydroxyl group of the resulting enantiomeric acids can then be derivatized. Common derivatizing agents include Mosher's acid chloride (MTPA-Cl) or 1-phenylethyl isocyanate (PEIC). rsc.org The resulting diastereomeric esters or carbamates can be separated and quantified, allowing for the calculation of the enantiomeric excess (ee) of the original lactone. rsc.org
Interactive Table: Selected Chiral Derivatizing Agents
| Agent | Functional Group Targeted | Resulting Diastereomer |
|---|---|---|
| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Hydroxyl | MTPA Ester |
Chiral Stationary Phase Chromatography
Direct separation of enantiomers without derivatization is the preferred modern method, accomplished using chiral chromatography. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com
Chiral Gas Chromatography (GC): For volatile compounds like delta-octalactone, GC with a CSP is highly effective. Cyclodextrin-based stationary phases, such as those modified with permethylated β-cyclodextrin (e.g., Chirasil-β-Dex), are widely used for the enantiomeric separation of lactones. scispace.comnih.gov The chiral cavities of the cyclodextrin (B1172386) form transient, diastereomeric inclusion complexes with the (R)- and (S)-enantiomers, and the differing stability of these complexes results in their separation.
Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative-scale separations, chiral HPLC is used. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica (B1680970) support, are among the most versatile and widely used phases. mdpi.comnih.gov These phases separate enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. The choice of mobile phase (normal, reversed, or polar organic) is critical for optimizing the separation. mdpi.com
Interactive Table: Common Types of Chiral Stationary Phases (CSPs)
| CSP Type | Principle of Separation | Typical Application |
|---|---|---|
| Cyclodextrins | Host-guest inclusion complexation within chiral cavities. nih.gov | GC separation of volatile enantiomers, including lactones. scispace.com |
| Polysaccharides (Cellulose/Amylose derivatives) | Combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within a chiral polymer structure. mdpi.com | HPLC separation of a broad range of chiral compounds. |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and a small chiral molecule bonded to the support. hplc.eu | HPLC separation of compounds with aromatic rings. |
Spectroscopic Methods for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) of delta-6S-octalactone is a critical aspect of its analysis, ensuring the purity and specific biological or aromatic properties associated with a single enantiomer. Various advanced spectroscopic methodologies are employed for this purpose, each leveraging different principles of chiral recognition. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, enantioselective Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral discrimination through the use of chiral shift reagents (CSRs). These reagents are typically lanthanide complexes that form diastereomeric complexes with the enantiomers of a chiral analyte. The formation of these transient diastereomeric species results in different magnetic environments for the corresponding nuclei of the two enantiomers, leading to separate signals in the NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric excess.
A common chiral shift reagent used for this purpose is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)3. mit.edunih.govrsc.org When Eu(hfc)3 is added to a solution of a chiral molecule like delta-octalactone, it coordinates with the lactone's carbonyl oxygen. This interaction induces significant changes in the chemical shifts of the protons near the coordination site. Because the (S)- and (R)-enantiomers of delta-octalactone will interact with the chiral environment of Eu(hfc)3 differently, the induced shifts for their respective protons will not be identical, allowing for their differentiation.
For instance, in a study on the enantiomeric purity of mevalonolactone, a structurally related lactone, the use of Eu(hfc)3 in deuterated chloroform (B151607) (CDCl3) allowed for the clear separation of signals corresponding to the two enantiomers in the 1H NMR spectrum. nih.gov The accuracy of this method is primarily limited by the spectral resolution for samples with very high enantiomeric excess and by the precision of integration for samples with low enantiomeric excess. nih.gov
Table 1: Representative ¹H NMR Chemical Shift Differences for Delta-Lactone Enantiomers in the Presence of a Chiral Shift Reagent
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with Eu(hfc)3 (R-enantiomer) | Chemical Shift (δ) with Eu(hfc)3 (S-enantiomer) | Δδ (ppm) |
| H-5 | ~4.3 | Shifted Downfield | Shifted Downfield | Variable |
| H-2α | ~2.5 | Shifted Downfield | Shifted Downfield | Variable |
| H-2β | ~2.4 | Shifted Downfield | Shifted Downfield | Variable |
| CH₃ | ~0.9 | Shifted Downfield | Shifted Downfield | Variable |
Note: The exact chemical shifts and their differences (Δδ) are dependent on the concentration of the substrate and the molar ratio of the chiral shift reagent.
Enantioselective Gas Chromatography (GC)
Enantioselective gas chromatography is a widely used and highly effective method for the separation and quantification of volatile chiral compounds like delta-octalactone. nih.govchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net These differential interactions lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and subsequent quantification.
Cyclodextrin-based CSPs are particularly common for the chiral separation of lactones. gcms.czresearchgate.netmdpi.com Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are immobilized onto the inner wall of a capillary column. researchgate.net The chiral cavities of the cyclodextrin molecules can include the delta-octalactone enantiomers, and the differing stabilities of these inclusion complexes result in their separation. The choice of the specific cyclodextrin derivative and the GC operating conditions, such as the temperature program, are crucial for achieving optimal separation.
Table 2: Illustrative Gas Chromatographic Parameters for the Enantioseparation of Delta-Octalactone
| Parameter | Value |
| Column | |
| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Temperature Program | |
| Initial Temperature | 60°C |
| Ramp Rate | 2°C/min |
| Final Temperature | 200°C |
| Carrier Gas | |
| Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
| Retention Times | |
| (R)-delta-octalactone | Variable (e.g., 25.2 min) |
| (S)-delta-octalactone | Variable (e.g., 25.8 min) |
Note: Retention times are illustrative and will vary depending on the specific column and analytical conditions.
Vibrational Circular Dichroism (VCD)
Vibrational circular dichroism is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.comamericanlaboratory.com The resulting VCD spectrum provides detailed information about the three-dimensional structure of the molecule, including its absolute configuration. nih.gov
The determination of the absolute configuration of a molecule like delta-6S-octalactone using VCD involves a comparison of the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. schrodinger.combiotools.us These theoretical spectra are typically generated using density functional theory (DFT) calculations. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the (S)-enantiomer, then the absolute configuration of the sample is confirmed as (S).
For a lactone like delta-6S-octalactone, the carbonyl stretching vibration, typically observed in the infrared spectrum around 1730-1750 cm⁻¹, is often a prominent band in the VCD spectrum. The sign of this VCD band can be highly sensitive to the stereochemistry at the chiral center.
Table 3: Hypothetical VCD Spectral Data for the Carbonyl Stretch of Delta-6S-Octalactone
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) |
| ~1740 | Positive |
Note: The sign of the VCD signal is crucial for determining the absolute configuration when compared with theoretical calculations.
Electronic Circular Dichroism (ECD)
Electronic circular dichroism is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org ECD spectroscopy is particularly sensitive to the electronic transitions of chromophores within a chiral molecule.
For delta-6S-octalactone, the lactone carbonyl group acts as a chromophore, exhibiting a weak n → π* electronic transition at around 220 nm. The sign of the Cotton effect associated with this transition in the ECD spectrum can be correlated with the absolute configuration of the chiral center. Similar to VCD, the experimental ECD spectrum is compared with a spectrum calculated using time-dependent density functional theory (TDDFT) to confidently assign the absolute configuration. nih.govunipi.it
Table 4: Predicted Electronic Circular Dichroism Data for Delta-6S-Octalactone
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Transition |
| ~220 | Positive | n → π* |
Note: The sign of the Cotton effect is a key indicator of the absolute stereochemistry.
Structure Activity Relationship Sar and Chemo Sensory Research of Delta 6s Octalactone
Stereochemistry and Odor Perception
The olfactory system is inherently chiral, as the olfactory receptors are proteins composed of chiral L-amino acids. This chirality allows receptors to differentiate between the enantiomers of a volatile compound, often resulting in distinct odor perceptions for each stereoisomer. Subtle changes in the three-dimensional shape of a molecule can significantly alter its interaction with the binding pocket of an OR, leading to differences in perceived odor quality, intensity, and detection threshold.
The specific spatial orientation of the propyl group at the C6-position in the delta-6S-Octalactone molecule is crucial for its interaction with olfactory receptors. This configuration defines the molecule's precise shape, which must be complementary to the topography of a specific receptor's binding site for a strong interaction to occur. The activation of an OR is not merely a matter of a molecule fitting into a binding pocket; it involves the molecule inducing a conformational change in the receptor protein, which in turn triggers a downstream signaling cascade that results in a nerve impulse. wikipedia.org
The 6S-configuration dictates which amino acid residues within the receptor's transmembrane domains the lactone can interact with and the nature of these interactions (e.g., van der Waals forces, hydrophobic interactions). While the specific olfactory receptors that respond to delta-6S-Octalactone have not been fully deorphanized, it is understood that its specific stereochemistry is a key factor for recognition and activation. Research on other odorants has shown that even minor alterations to a molecule's structure can drastically change which receptors it activates, thereby altering the odor perceived. mdpi.com
Due to a lack of specific published data directly comparing the odor profiles of delta-6S-Octalactone and delta-6R-Octalactone, the following table provides examples from other well-studied chiral compounds to illustrate the principle of enantioselective odor perception.
| Chiral Compound | (S)-Enantiomer Odor Profile | (R)-Enantiomer Odor Profile |
|---|---|---|
| Carvone | Spearmint | Caraway |
| Limonene | Turpentine-like, Piney | Orange |
| gamma-Nonalactone | Faint Coconut | Strong Coconut, Creamy |
| Rose Oxide | Spicy, Green | Floral, Rose |
This differentiation is a direct consequence of the chiral nature of olfactory receptors, which interact differently with each enantiomer, leading to distinct neural activation patterns and, ultimately, different scent perceptions.
Molecular Modeling and Computational Studies
Molecular modeling provides invaluable theoretical insights into the structural properties of odorants and their potential interactions with receptors, especially when experimental data is limited.
While specific studies detailing the full conformational landscape of delta-6S-Octalactone are not widely published, the table below outlines the key parameters that would be determined in such an analysis.
| Structural Feature | Description of Analysis | Impact on Receptor Binding |
|---|---|---|
| Lactone Ring Pucker | Determination of the most stable ring conformation (e.g., chair, twist-boat). | Defines the core shape and orientation of the ester group. |
| Propyl Group Orientation | Analysis of the orientation of the C3 alkyl chain relative to the ring (axial vs. equatorial). | Crucially affects the overall volume and steric profile of the molecule. |
| Torsional Angles | Calculation of the rotational angles around the single bonds of the propyl chain. | Determines the reach and flexibility of the alkyl portion of the molecule. |
Understanding the preferred conformation is the first step in predicting how the molecule will present itself to a potential receptor.
To understand how delta-6S-Octalactone activates an olfactory receptor, researchers can employ ligand-receptor interaction modeling, often called molecular docking. researchgate.net This computational technique simulates the binding of a ligand (the odorant) to a receptor protein. The process typically involves:
Receptor Modeling: Since the exact 3D structures of most ORs have not been experimentally determined, a model is often built using homology modeling, based on the known structure of a related G protein-coupled receptor (GPCR), such as rhodopsin. wikipedia.org
Ligand Docking: The modeled 3D structure of delta-6S-Octalactone (from conformational analysis) is then computationally "docked" into the predicted binding site of the modeled OR.
Scoring and Analysis: Algorithms calculate the most likely binding poses and estimate the binding affinity. This analysis can identify key amino acid residues in the receptor that form crucial interactions with the odorant.
These models can help predict which of the hundreds of ORs might be responsible for detecting delta-6S-Octalactone and can elucidate the specific molecular forces that stabilize the interaction. While specific docking studies for delta-6S-Octalactone are not yet prevalent in the literature, this methodology is a cornerstone of modern olfactory research for deciphering the mechanisms of odor recognition. nih.gov
Neurobiological and Behavioral Studies in Model Systems (Excluding Human Clinical Data)
To bridge the gap between molecular interactions and the perception of smell, researchers use non-human model systems to study neurobiological and behavioral responses to specific odorants. These studies provide objective measures of an odorant's ability to elicit a biological response.
Commonly used techniques include:
Calcium Imaging in Rodent Olfactory Neurons: In isolated olfactory sensory neurons from rodents, exposure to an odorant that activates a receptor will cause an influx of calcium ions. This change can be visualized using calcium-sensitive fluorescent dyes, providing a direct measure of neuronal activation.
Behavioral Assays in Rodents: Rodent models can be used in behavioral tests, such as the two-bottle choice test or habituation-dishabituation tasks. These experiments can determine if an animal can detect and discriminate an odor, and whether it finds the odor attractive or aversive.
Currently, specific neurobiological and behavioral data for the isolated delta-6S-Octalactone enantiomer in model systems is limited in publicly accessible research. However, such studies would be essential to confirm the functional consequences of the molecular interactions predicted by computational models and to understand the complete pathway from chemical structure to odor-guided behavior.
Response of Olfactory Systems to delta-6S-Octalactone
Currently, there is a scarcity of published research specifically detailing the response of olfactory systems to the delta-6S-octalactone enantiomer. The broader understanding of lactone perception indicates that the stereochemistry of these molecules can play a crucial role in their interaction with olfactory receptors. It is widely accepted that the spatial arrangement of atoms in a chiral molecule determines its fit with specific G-protein coupled receptors in the olfactory epithelium, thereby influencing the perceived odor.
For lactones in general, the length of the alkyl chain and the size of the lactone ring are known to be critical factors in determining the odor profile. However, without studies that specifically investigate the binding of delta-6S-octalactone to olfactory receptors, any discussion on its structure-activity relationship would be speculative. Such research would be invaluable in understanding the precise molecular features of this enantiomer that contribute to its unique sensory characteristics.
Chemosensory-Evoked Behaviors in Animals
There is a notable absence of studies in the scientific literature concerning the chemosensory-evoked behaviors in animals in response to delta-6S-octalactone. Research in chemical ecology and animal behavior often explores how specific volatile compounds, including lactones, can act as pheromones or kairomones, influencing behaviors such as mating, aggregation, or avoidance.
While some lactones are known to elicit behavioral responses in various animal species, no such data has been published specifically for delta-6S-octalactone. Investigating the potential behavioral effects of this specific enantiomer could provide insights into its ecological significance and its role in inter- and intra-species communication.
Perception Thresholds and Aroma Profiles in Controlled Matrices
The general aroma profile of delta-octalactone (B1662039) is described as having sweet, creamy, and fatty notes with tropical and dairy nuances. thegoodscentscompany.com In dairy products, delta-lactones are known to contribute to the characteristic milky and creamy flavors. nih.gov However, detailed sensory panel descriptions and quantitative aroma profiles of the isolated delta-6S-octalactone in various food matrices are lacking. Such studies would be essential for food and fragrance applications, allowing for a more precise use of this compound to achieve desired flavor and aroma profiles.
Table 1: General Aroma Profile of delta-Octalactone (Racemic)
| Descriptor | Intensity |
| Coconut | High |
| Creamy | Medium-High |
| Sweet | Medium |
| Fatty | Medium |
| Tropical | Low-Medium |
| Dairy | Low-Medium |
Note: This table is based on the general description of racemic delta-octalactone and does not represent a quantitative analysis of the 6S enantiomer.
Applications of Delta 6s Octalactone in Flavor and Fragrance Science Non Clinical Focus
Role as a Key Aroma Compound in Food and Beverages
Delta-6S-Octalactone, a naturally occurring lactone, is a significant contributor to the sensory profile of a wide array of food and beverage products. Its characteristic sweet, creamy, and coconut-like aroma, often with fruity undertones, makes it a valuable ingredient for flavor chemists and food technologists. This compound is found as a volatile flavor component in numerous natural sources, including coconut oil, butterfat, milk fat, and various fruits such as apricots, pineapples, raspberries, and peaches.
Contribution to Dairy Product Flavor
In the realm of dairy products, delta-6S-Octalactone plays a crucial role in defining their characteristic creamy and rich flavors. While often secondary to other lactones present, its contribution provides significant depth and impact. It is particularly effective in enhancing the flavor profiles of butter, cream, and yogurt. In butter flavors, a concentration of around 1,000 ppm can be highly effective in adding complexity and richness. perfumerflavorist.com Cream flavors, which are generally milder and less lactonic, benefit from the addition of approximately 300 ppm of delta-6S-Octalactone. perfumerflavorist.com For the even subtler flavor profile of yogurt, a starting level of 50 ppm is considered useful. perfumerflavorist.com In certain cheese varieties, such as Parmesan and blue cheese, higher concentrations of around 1,000 ppm are utilized, while milder cheeses require lower levels of about 100 ppm to achieve the desired flavor enhancement. perfumerflavorist.com
Table 1: Recommended Usage Levels of delta-6S-Octalactone in Dairy Products
| Dairy Product | Recommended Concentration (ppm) |
|---|---|
| Butter | 1,000 |
| Cream | 300 |
| Yogurt | 50 |
| Parmesan/Blue Cheese | 1,000 |
| Milder Cheeses | 100 |
Presence and Impact in Fruit Flavors
Nectarine flavors can accommodate higher levels than peach, up to 500 ppm, to achieve a full-bodied fruit character. perfumerflavorist.com In the creation of berry flavors, delta-6S-Octalactone is particularly effective. For instance, in raspberry flavors, it adds depth and a fleshy character. perfumerflavorist.com Blackberry flavors can effectively utilize 500 ppm, with some applications tolerating up to 1,000 ppm. perfumerflavorist.com Strawberry flavors are rounded out at around 200 ppm, and cranberry flavors can be enhanced with relatively low levels of about 100 ppm. perfumerflavorist.com
Table 2: Recommended Usage Levels of delta-6S-Octalactone in Fruit Flavors
| Fruit | Recommended Concentration (ppm) |
|---|---|
| Peach | 200 |
| Apricot | 200 |
| Mango | 200 |
| Pineapple | 50 |
| Papaya | 20 |
| Passion Fruit | ≤ 50 |
| Nectarine | up to 500 |
| Blackberry | 500 - 1,000 |
| Strawberry | 200 |
| Cranberry | 100 |
Flavor Creation and Modulation in Food Systems
Formulation Principles in Flavor Compositions
The application of delta-6S-Octalactone in flavor compositions is guided by its ability to impart a soft, natural, and realistic character. A key principle in its use is to achieve a balance where it enhances the existing flavor profile without overpowering it. For instance, while γ-nonalactone has been historically used for coconut flavors, it can produce a harsh and unrealistic taste. perfumerflavorist.com Delta-6S-Octalactone, in contrast, provides a softer and more authentic coconut character. perfumerflavorist.com
Interaction with Other Volatile Compounds
The sensory impact of delta-6S-Octalactone is often the result of its interaction with other volatile compounds present in a food system. A notable example is its synergistic relationship with other lactones in creating a convincing coconut flavor. While delta-6S-Octalactone provides the dominant coconut note, its character is significantly modified and enhanced by the creamy notes of δ-decalactone and δ-dodecalactone. perfumerflavorist.com This interaction results in a more complex and authentic coconut profile than what could be achieved with a single lactone.
Fragrance Composition in Non-Human Applications
Use in Consumer Products (e.g., Pet Products, Ambient Scents)
Delta-6S-Octalactone is utilized in a variety of consumer products, valued for its pleasant and recognizable scent. Its sweet, creamy, and coconut-like aroma makes it a suitable ingredient for ambient scenting products such as air fresheners, candles, and diffusers, where it contributes to a warm and welcoming atmosphere. The compound's versatility also extends to pet products, where it can be incorporated into shampoos and deodorizers to impart a fresh and clean fragrance. The robust and long-lasting nature of its scent is a key attribute for these applications. pellwall.com
Influence on Overall Scent Profiles
Delta-6S-Octalactone possesses a distinct sweet and fruity aroma profile, with prominent notes of coconut and peach, complemented by milky and creamy undertones. pellwall.comindustryarc.com This characteristic profile makes it a valuable component in fragrance compositions, particularly for creating gourmand, fruity, and tropical scents. pellwall.com In perfumery, it is often used to add a creamy or tropical note to a fragrance blend. pellwall.com
Table 1: Olfactory Profile of Delta-Octalactone (B1662039)
| Aspect | Description |
|---|---|
| Primary Notes | Sweet, Coconut, Creamy |
| Secondary Notes | Tropical Fruit, Milky, Peach |
| Additional Nuances | Coumarin-like |
This table summarizes the key scent characteristics of delta-octalactone.
Stability and Degradation Studies in Application Matrices
The stability of fragrance compounds like delta-6S-octalactone is crucial for maintaining the intended scent profile and quality of a consumer product throughout its shelf life. Various environmental and chemical factors can influence the integrity of the compound.
Oxidative Stability Assessments
Polyunsaturated fatty acids, which can be precursors to lactones or present alongside them in product matrices, are susceptible to oxidative degradation. This process, which can be initiated by atmospheric oxygen, enzymes, or light, leads to the formation of hydroperoxides. These primary oxidation products can subsequently break down into a variety of volatile compounds, some of which may be responsible for off-odors. researchgate.net While specific studies on the oxidative stability of delta-6S-octalactone were not found, the general principles of lipid oxidation suggest that the presence of antioxidants could be beneficial in preserving the lactone's integrity in a finished product.
Photolytic Degradation Pathways
Exposure to light, particularly UV radiation, can be a significant factor in the degradation of fragrance molecules. Photo-oxidation is a known pathway for the degradation of fatty acids, leading to the generation of volatile compounds. researchgate.net Although specific photolytic degradation pathways for delta-6S-octalactone are not detailed in the available research, it is a common practice in the fragrance industry to protect light-sensitive compounds through the use of UV absorbers in formulations or opaque packaging.
Influence of pH and Temperature on Compound Integrity
The chemical stability of compounds is often dependent on the pH of the formulation and the storage temperature. Studies on other molecules have shown that degradation kinetics are highly influenced by these factors. For instance, the degradation of the peptide oxytocin (B344502) was found to be slowest at a pH of 4.5 and accelerated at higher and lower pH values, as well as at elevated temperatures. nih.gov While this is a different class of molecule, it illustrates the general principle that the pH of a product's base can significantly impact the stability of its ingredients. Lactones can be susceptible to hydrolysis under either acidic or alkaline conditions, a process that can be accelerated by heat. This suggests that for optimal stability of delta-6S-octalactone, it should be formulated in a matrix with a controlled pH and stored at moderate temperatures.
Table 2: Factors Influencing Compound Stability
| Factor | Potential Impact on Delta-6S-Octalactone | Mitigation Strategies |
|---|---|---|
| Oxidation | Potential for degradation and formation of off-odors. | Incorporation of antioxidants. |
| Light Exposure | Can induce photolytic degradation. | Use of UV absorbers, opaque packaging. |
| pH | Susceptibility to hydrolysis in acidic or alkaline conditions. | Formulation at an optimal, likely near-neutral, pH. |
| Temperature | Can accelerate degradation pathways like hydrolysis. nih.gov | Controlled manufacturing processes and storage conditions. |
This table outlines key environmental factors that can affect the stability of delta-6S-octalactone and common strategies to maintain its integrity in consumer products.
Future Directions and Research Gaps in Delta 6s Octalactone Studies
Novel Synthetic Pathways and Sustainable Production Methods
Current production of lactones relies heavily on chemical synthesis or biotransformation of specific hydroxy fatty acids. doaj.orgmdpi.com These methods present challenges related to sustainability, cost, and the "natural" status of the final product. A major research gap is the development of novel, efficient, and green synthetic methodologies.
Future research should focus on:
Catalytic Routes from Renewable Feedstocks: Exploring chemocatalytic and biocatalytic pathways that utilize abundant, non-food biomass as a starting material. This moves away from the reliance on less sustainable hydroxy fatty acids. doaj.orgmdpi.com
Green Chemistry Approaches: Designing synthetic routes that minimize hazardous reagents and waste. This could include methods like the oxidation of diols or the cyclization of hydroxyacids using environmentally benign catalysts. nih.gov
Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of delta-6S-octalactone. This approach can offer improved safety, efficiency, and scalability compared to traditional batch processing.
Table 1: Comparison of Potential Synthetic Approaches for delta-Lactones
| Approach | Current Status/Analogy | Research Gaps for delta-6S-Octalactone | Potential Advantages |
|---|---|---|---|
| Chemo-catalysis | Oxidation of diols; Cyclization of hydroxyacids are known general methods. nih.gov | Development of selective, reusable, and non-toxic catalysts for stereospecific synthesis. | High yield, scalability, process control. |
| Biocatalysis | Use of engineered enzymes like carbonyl reductases for chiral lactone synthesis. rsc.org | Discovery and engineering of enzymes with high specificity and activity for delta-6S-octalactone precursors. | High stereoselectivity, mild reaction conditions, "natural" product label. |
| Microbial Synthesis | Patented processes using fungi like Mucor for producing various delta-lactones. nih.gov | Identification and engineering of microbes for de novo synthesis from simple carbon sources. | Sustainable, potential for cost-reduction, "natural" product. |
Advanced Biotechnological Approaches for Enhanced Biosynthesis
Biotechnological production is a promising avenue for obtaining "natural" delta-6S-octalactone. While microorganisms like Yarrowia lipolytica and various lactic acid bacteria are known to produce lactones, significant opportunities exist for process enhancement. mdpi.comnih.govresearchgate.net The primary research gaps involve overcoming low yields and the dependence on expensive precursors in biotransformation processes. mdpi.com
Key future directions include:
Metabolic Engineering: Genetically modifying microbial hosts such as Y. lipolytica or Saccharomyces cerevisiae to enhance the flux through the biosynthetic pathway leading to delta-6S-octalactone. This includes upregulating key enzymes and blocking competing metabolic pathways. mdpi.comresearchgate.net
Synthetic Biology: Constructing novel biosynthetic pathways in robust industrial microorganisms like Escherichia coli or Bacillus subtilis, which are not natural producers but offer well-established genetic tools.
Process Optimization: Improving fermentation conditions, such as applying controlled stressors (e.g., heat stress) which has been shown to significantly increase lactone production in some bacteria. nih.gov Further research into fed-batch and continuous fermentation strategies is also needed to improve productivity. mdpi.com
High-Throughput Analytical Methodologies for Complex Systems
The discovery of new microbial strains or the optimization of synthetic and biosynthetic processes requires the screening of a vast number of samples. Current analytical methods, while accurate, are often too slow to support these high-throughput needs. There is a significant gap in the availability of rapid and reliable analytical techniques for delta-6S-octalactone.
Future research should aim to develop:
Mass Spectrometry-Based Screening: Implementing high-throughput mass spectrometry (MS) techniques that can rapidly quantify delta-6S-octalactone directly from complex matrices like fermentation broths with minimal sample preparation.
Biosensor Development: Creating genetically encoded biosensors that can detect and report the concentration of delta-6S-octalactone in real-time within living cells. This would enable dynamic monitoring of production and facilitate high-throughput screening of mutant libraries.
Advanced Chromatographic Methods: Adapting techniques like ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC) to achieve faster separation and analysis times for lactones.
Deeper Understanding of Receptor-Ligand Interactions and Olfactory Mechanisms
The perception of delta-6S-octalactone's characteristic aroma is initiated by its interaction with specific olfactory receptors (ORs) in the nasal epithelium. wikipedia.org However, the specific receptors that bind to delta-6S-octalactone and the precise molecular mechanisms of this interaction are largely unknown. This knowledge gap hinders our ability to predict the sensory properties of related molecules and to understand the basis of individual differences in odor perception.
Future research efforts should be directed towards:
Receptor Deorphanization: Identifying the specific human olfactory receptor(s) that respond to delta-6S-octalactone. This involves screening libraries of known ORs against the lactone.
Structural Biology: Determining the three-dimensional structure of the delta-6S-octalactone-receptor complex. This would provide unprecedented insight into the binding mechanism and the structural determinants of odor perception. wikipedia.org
Computational Modeling: Using molecular docking and dynamics simulations to model the interaction between delta-6S-octalactone and its putative receptors. mdpi.com This can help predict binding affinities and guide the design of new fragrance molecules. mdpi.com The olfactory receptor OR51E2, for instance, is known to be activated by various ligands including short-chain fatty acids and beta-ionone, making it and similar receptors potential candidates for investigation. wikipedia.org
Exploration of Undiscovered Natural Sources and Their Biosynthetic Capacities
Delta-octalactone (B1662039) has been identified in various natural sources, including fruits, dairy products, and plants like cotton (Gossypium hirsutum) and lemon balm (Melissa officinalis). nih.govleffingwell.com However, the vast biodiversity of plants and microorganisms remains largely unexplored for this compound. The primary research gap is the lack of comprehensive screening for new, potent natural sources of delta-6S-octalactone.
Future exploration should involve:
Microbial Bioprospecting: Screening diverse microbial habitats, from soil to marine environments, for novel yeast, fungi, and bacteria capable of producing delta-6S-octalactone, particularly through de novo biosynthesis from simple sugars. mdpi.com
Plant Metabolomics: Analyzing the volatile profiles of a wider range of plant species, especially those known for producing other lactones or related fatty acid derivatives.
Pathway Elucidation: Once new sources are identified, elucidating the specific biosynthetic pathways and the enzymes involved. This knowledge is crucial for subsequent biotechnological applications. mdpi.com
Integration of Omics Technologies in delta-6S-Octalactone Research (e.g., Metabolomics, Proteomics)
The holistic, systems-level understanding offered by "omics" technologies has yet to be fully applied to delta-6S-octalactone research. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the biological processes underlying its production and function. mdpi.comnih.gov The current gap is the lack of integrated multi-omics datasets related to lactone biosynthesis.
Future research should focus on:
Metabolomic Profiling: Using techniques like GC-MS and LC-MS to perform detailed metabolomic analysis of lactone-producing organisms under different conditions. nih.gov This can identify bottlenecks in the biosynthetic pathway and reveal the interplay between different metabolic routes.
Proteomic Analysis: Applying proteomics to identify and quantify the proteins expressed in a production host. nih.govwhiterose.ac.uk This can pinpoint the key enzymes involved in the synthesis of delta-6S-octalactone and reveal regulatory mechanisms.
Integrated Multi-Omics Analysis: Combining data from different omics layers to build comprehensive models of the cellular processes governing lactone production. nih.govresearchwithrutgers.com This systems biology approach will be instrumental in designing rational strategies for strain improvement and process optimization. nih.gov
Table 2: Application of Omics Technologies in delta-6S-Octalactone Research
| Omics Technology | Research Focus | Potential Outcomes |
|---|---|---|
| Genomics | Sequencing and comparing genomes of producer vs. non-producer strains. | Identification of genes and gene clusters responsible for biosynthesis. |
| Transcriptomics | Analyzing gene expression profiles under different production conditions. | Revealing regulatory networks and identifying genes to target for metabolic engineering. |
| Proteomics | Identifying and quantifying enzymes and other proteins involved in the biosynthetic pathway. whiterose.ac.uk | Pinpointing rate-limiting enzymatic steps and understanding post-translational regulation. |
| Metabolomics | Tracking the flow of precursors, intermediates, and final products. nih.gov | Identifying metabolic bottlenecks and discovering novel side-products. |
Q & A
Q. How can contradictory results in δ-6S-Octalactone’s pheromonal activity across species be critically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
